Cinnarizine Glucuronide
Description
Properties
Molecular Formula |
C₃₂H₃₇N₂O₆ |
|---|---|
Molecular Weight |
545.65 |
Synonyms |
4-Benzhydryl-1-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-1-cinnamylpiperazin-1-ium |
Origin of Product |
United States |
Biosynthesis and Enzymology of Cinnarizine Glucuronidation
Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms in Cinnarizine (B98889) Glucuronidation
The glucuronidation of Cinnarizine is not a random event but is mediated by specific UGT isoforms, each with varying affinities and catalytic efficiencies. The involvement of these isoforms can be categorized into primary and secondary roles, with the latter often acting on metabolites formed during Phase I oxidative metabolism.
Identification of Primary UGT Isoforms
While direct studies on Cinnarizine glucuronidation are limited, the chemical structure of Cinnarizine, which contains a piperazine (B1678402) ring with tertiary amine groups, provides strong indications of the primary UGT isoforms involved. Research on the metabolism of other piperazine-containing drugs, particularly antihistamines, consistently points to the central role of UGT1A4 and UGT2B10 in the N-glucuronidation of tertiary amines. drugbank.com
UGT1A4 is well-recognized for its capacity to glucuronidate a variety of compounds containing tertiary amine functionalities. genesight.com It is expressed in the liver and has been implicated in the metabolism of numerous psychotropic medications that share structural similarities with Cinnarizine. genesight.com
UGT2B10 has emerged as a key enzyme in the N-glucuronidation of compounds with tertiary aliphatic amines and cyclic amines. doi.org For many piperazine-containing drugs, UGT2B10 is identified as a high-affinity enzyme, suggesting it plays a crucial role in their metabolism at therapeutic concentrations. nih.gov Studies on other piperazine antihistamines like cyclizine (B1669395) have shown that UGT2B10 is the primary enzyme responsible for their N-glucuronidation. nih.gov Given the structural similarities, it is highly probable that UGT1A4 and UGT2B10 are the principal catalysts in the direct N-glucuronidation of Cinnarizine.
Other UGT isoforms such as UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 are generally associated with the glucuronidation of hydroxyl groups (O-glucuronidation) and are therefore more likely to be involved in the secondary metabolism of Cinnarizine, as detailed in the following section. nih.govnih.gov
Contribution of Secondary UGT Isoforms
The biotransformation of Cinnarizine often begins with Phase I oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system. These reactions introduce or expose functional groups, such as hydroxyl groups, which then become sites for Phase II conjugation reactions like glucuronidation. The metabolites generated by CYP enzymes are thus precursors for glucuronidation by a different set of UGT isoforms.
The oxidative metabolism of Cinnarizine is carried out by several CYP isoforms:
CYP2D6 is the main enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring of Cinnarizine. helsinki.fihelsinki.fi
CYP2B6 is involved in the p-hydroxylation of the diphenylmethyl group.
CYP2C9 , CYP1A1 , and CYP1A2 contribute to the N-dealkylation at both the 1- and 4-positions of the piperazine ring.
These hydroxylation and dealkylation reactions produce metabolites with exposed hydroxyl and amine groups, which are then susceptible to glucuronidation. The UGT isoforms that typically catalyze the O-glucuronidation of such metabolites include UGT1A1 , UGT1A9 , and UGT2B7 . These enzymes have a broad substrate specificity for phenolic and alcoholic hydroxyl groups and are abundantly expressed in the liver. Therefore, they are likely responsible for the glucuronidation of the hydroxylated Cinnarizine metabolites, forming O-glucuronides.
The following table summarizes the key enzymes in the metabolic pathway leading to Cinnarizine glucuronide formation.
| Metabolic Step | Enzyme Family | Key Isoforms | Metabolite Formed |
| Primary Glucuronidation | UGT | UGT1A4, UGT2B10 | Cinnarizine N-glucuronide |
| Oxidative Metabolism (Phase I) | CYP450 | CYP2D6, CYP2B6, CYP2C9, CYP1A1, CYP1A2 | Hydroxylated and N-dealkylated Cinnarizine |
| Secondary Glucuronidation | UGT | UGT1A1, UGT1A9, UGT2B7 | Cinnarizine O-glucuronide |
Substrate Specificity and Affinity of UGTs for Cinnarizine
The substrate specificity of UGT enzymes is a critical determinant of their role in drug metabolism. As previously mentioned, UGT1A4 and UGT2B10 exhibit a preference for substrates containing tertiary amines. drugbank.comdoi.org The diphenylmethylpiperazine structure of Cinnarizine fits the substrate profile for these enzymes.
While specific kinetic parameters (Km and Vmax) for Cinnarizine with individual UGT isoforms are not available in the current literature, studies on structurally related piperazine derivatives offer valuable insights. For instance, in the N-glucuronidation of other piperazine-containing drugs, UGT2B10 has been shown to be the high-affinity enzyme (lower Km value), while UGT1A4 is a lower-affinity but sometimes higher-capacity (higher Vmax) enzyme. nih.gov This suggests that at therapeutic concentrations of Cinnarizine, UGT2B10 may be the predominant enzyme responsible for its direct N-glucuronidation. The affinity of UGTs for the hydroxylated metabolites of Cinnarizine would likely follow the established substrate preferences of isoforms like UGT1A1 and UGT1A9 for phenolic compounds.
Enzymatic Reaction Mechanisms
The formation of this compound proceeds through a well-established enzymatic reaction mechanism common to all UGT-catalyzed transformations.
Glucuronic Acid Conjugation Mechanism
The process of glucuronidation is a transfer reaction. The UGT enzyme facilitates the transfer of a glucuronic acid moiety from the activated donor substrate, uridine diphosphate glucuronic acid (UDPGA), to an acceptor site on the Cinnarizine molecule. researchgate.net This reaction typically follows a direct SN2-like mechanism. nih.gov A basic residue within the active site of the UGT enzyme is thought to deprotonate the acceptor nucleophile on the Cinnarizine molecule (either a nitrogen on the piperazine ring for N-glucuronidation or a hydroxyl group on a metabolite for O-glucuronidation), thereby increasing its nucleophilicity. This activated nucleophile then attacks the anomeric carbon of the glucuronic acid moiety of UDPGA, leading to the formation of a β-glucuronide conjugate and the release of uridine diphosphate (UDP). nih.gov
The resulting this compound is a more polar and water-soluble molecule compared to the parent drug, which facilitates its elimination from the body via urine or bile. researchgate.net
Regioselectivity of Glucuronidation on Cinnarizine Structure
Regioselectivity refers to the specific atom on the substrate molecule where the glucuronic acid is attached. In the case of Cinnarizine, there are multiple potential sites for glucuronidation.
For N-glucuronidation , the piperazine ring of Cinnarizine contains two tertiary amine nitrogens. It is plausible that glucuronidation could occur at either of these sites. Studies on other asymmetrical piperazine derivatives have shown that UGT enzymes can exhibit regioselectivity, favoring one nitrogen over the other. helsinki.fi The specific regioselectivity for Cinnarizine would depend on the steric and electronic environment around each nitrogen atom and how the molecule fits into the active site of the UGT1A4 and UGT2B10 enzymes.
For O-glucuronidation , the site of conjugation would be the hydroxyl groups introduced during Phase I metabolism by CYP enzymes. For instance, the p-hydroxylated metabolites of Cinnarizine would undergo glucuronidation at the newly formed phenolic hydroxyl group.
Cellular and Tissue-Specific Expression of UGTs
The biotransformation of cinnarizine includes glucuronidation, a critical phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are expressed in various tissues, with the highest concentrations typically found in the liver and intestine, which are key sites for first-pass metabolism. nih.gov The expression of UGTs is tissue-specific, meaning different isoforms are present in different organs, leading to organ-specific metabolic profiles for xenobiotics like cinnarizine.
Hepatic Microsomal Glucuronidation
The liver is the principal organ for drug metabolism, including glucuronidation. UGT enzymes are located in the endoplasmic reticulum of hepatocytes and play a major role in the detoxification and elimination of numerous compounds. aalto.finih.gov While cinnarizine is known to be metabolized in the liver, the specific UGT isoforms responsible for the formation of this compound have not been definitively identified in the reviewed scientific literature.
However, the human liver expresses a wide array of UGTs that could potentially be involved. The major hepatic UGTs belong to the UGT1A and UGT2B subfamilies. Prominently expressed isoforms in the liver include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, and UGT2B15. nih.govmdpi.com Given that cinnarizine contains a tertiary amine within its piperazine ring, isoforms known to catalyze N-glucuronidation, such as UGT1A3 and UGT1A4, could be potential contributors. nih.gov Further research involving reaction phenotyping with recombinant human UGTs would be necessary to identify the specific enzymes responsible for cinnarizine glucuronidation.
Intestinal Microsomal Glucuronidation
The gastrointestinal tract, particularly the small intestine, is a significant site of extrahepatic drug metabolism. Glucuronidation in the intestine contributes to the first-pass effect, potentially reducing the oral bioavailability of substrate drugs. mdpi.com UGTs are abundantly expressed in the epithelial cells of the intestine.
The primary UGT isoforms expressed in the intestine are UGT1A8 and UGT1A10, which are considered extrahepatic enzymes. mdpi.comnih.gov Additionally, hepatic isoforms such as UGT1A1 are also found in the intestine. nih.gov These enzymes can conjugate drugs as they are absorbed, forming glucuronides that may be effluxed back into the intestinal lumen or absorbed into the portal circulation. While it is plausible that cinnarizine undergoes intestinal glucuronidation, specific studies identifying the responsible UGT isoforms (e.g., UGT1A8, UGT1A10) in human intestinal microsomes are lacking in the available literature.
Extrahepatic Glucuronidation Pathways
Table 1: General Expression of Major UGT Isoforms in Different Tissues
| UGT Isoform | Liver | Intestine | Kidney |
|---|---|---|---|
| UGT1A1 | High | Present | Low |
| UGT1A3 | High | Present | Low |
| UGT1A4 | High | Low | Low |
| UGT1A6 | High | Present | Present |
| UGT1A8 | Absent | High | Absent |
| UGT1A9 | High | Absent | High |
| UGT1A10 | Absent | High | Absent |
| UGT2B7 | High | Present | High |
| UGT2B15 | High | Low | Low |
This table represents general expression patterns and may not reflect all nuances of UGT distribution.
Investigating Metabolic Zonation Effects on Glucuronidation
Metabolic zonation describes the differential expression of drug-metabolizing enzymes across the liver acinus, from the periportal (zone 1) to the pericentral (zone 3) regions. nih.govuclouvain.be This heterogeneity is influenced by gradients of oxygen, nutrients, and signaling molecules along the sinusoids. nih.gov This division of labor allows for efficient and sequential processing of substrates as blood flows through the liver. elifesciences.org
For instance, processes requiring high oxygen levels are often localized in the periportal zone, while others, like glycolysis, are more prominent in the pericentral zone. elifesciences.org The expression of specific UGT isoforms can also be zonated. While the concept of metabolic zonation is well-established, specific research detailing how the heterogeneous expression of UGTs within the liver lobule affects the rate and extent of cinnarizine glucuronidation is not available in the reviewed scientific literature. Such studies would be valuable for creating more accurate physiological-based pharmacokinetic (PBPK) models of cinnarizine disposition.
Kinetic Characterization of Cinnarizine Glucuronidation
The kinetic characterization of an enzymatic reaction, such as the glucuronidation of cinnarizine, is essential for understanding its metabolic rate and efficiency. This is typically achieved by determining the Michaelis-Menten parameters, which describe the relationship between the substrate concentration and the reaction velocity.
Determination of Michaelis-Menten Parameters (Km, Vmax)
The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The two key parameters are:
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.
Vmax (Maximum velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are crucial for predicting how a drug will be metabolized at different concentrations and for assessing the potential for metabolic drug-drug interactions. Despite the importance of this data, specific studies determining the Km and Vmax values for the formation of this compound by human liver or intestinal microsomes, or by specific recombinant UGT isoforms, were not found in the reviewed literature.
Table 2: Michaelis-Menten Parameters for Cinnarizine Glucuronidation
| Enzyme Source | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | This compound | Data not available | Data not available |
| Human Intestinal Microsomes | This compound | Data not available | Data not available |
Enzyme Inhibition Kinetics
A thorough review of scientific databases and literature reveals a lack of specific studies on the enzyme inhibition kinetics of cinnarizine glucuronidation. Consequently, no data tables containing inhibition constants (Ki) or IC50 values for the inhibition of UGT enzymes by cinnarizine or its metabolites can be generated.
In general, enzyme inhibition studies are crucial for predicting potential drug-drug interactions. If cinnarizine were to inhibit specific UGT isoforms, it could affect the metabolism of other drugs that are substrates for the same enzymes, potentially leading to altered efficacy or toxicity.
Substrate Inhibition Phenomena
There is no available research that specifically investigates or describes substrate inhibition phenomena in the context of cinnarizine glucuronidation. Substrate inhibition is an atypical enzymatic kinetic pattern where the reaction rate decreases at high substrate concentrations. This can occur through various mechanisms, such as the formation of a non-productive enzyme-substrate complex. Without dedicated studies on the kinetics of cinnarizine glucuronidation across a wide range of substrate concentrations, it is not possible to determine if this phenomenon occurs.
Metabolic Profiling and Identification of Cinnarizine Glucuronide
In Vitro Metabolic Systems for Glucuronide Formation
To investigate the formation of Cinnarizine (B98889) Glucuronide, researchers employ several established in vitro systems that simulate the metabolic environment of the liver and other tissues. These systems allow for the controlled study of metabolic pathways and the identification of the enzymes involved.
Isolated Liver Microsomes (e.g., Human, Rat, Mouse)
Isolated liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a primary tool for studying drug metabolism. ku.edu They are rich in drug-metabolizing enzymes, including both the Cytochrome P450 (CYP) enzymes responsible for Phase I oxidation and the UGT enzymes that catalyze Phase II glucuronidation. nih.govsemanticscholar.org
Studies on cinnarizine metabolism in rat and human liver microsomes have primarily focused on its oxidative pathways, identifying the involvement of specific CYP enzymes like CYP2D6. nih.govnih.govnih.gov However, these microsomal systems are also the standard for investigating glucuronide formation. For the glucuronidation reaction to occur in this system, the incubation must be fortified with the co-factor uridine (B1682114) 5'-diphospho-α-d-glucuronic acid (UDPGA), which is the donor of the glucuronic acid moiety. creative-bioarray.com The pore-forming agent alamethicin (B1591596) is often added to microsomal incubations to disrupt the membrane and overcome the latency of UGT enzymes, ensuring the co-factor can access the enzyme's active site.
| Component | Function in Glucuronidation Assay | Reference |
|---|---|---|
| Liver Microsomes (Human, Rat, etc.) | Source of UGT enzymes. | ku.edunih.gov |
| Cinnarizine (Substrate) | The drug molecule to be metabolized. | nih.gov |
| UDPGA (Co-factor) | Donates the glucuronic acid moiety for conjugation. | creative-bioarray.com |
| Alamethicin (Optional) | Permeabilizes the microsomal membrane to overcome UGT latency. | youtube.com |
| Buffer Solution (e.g., Tris-HCl) | Maintains optimal pH for the enzymatic reaction. | aalto.fi |
Hepatocyte Incubation Systems (e.g., Suspended, Plated, HepatoPac)
Hepatocytes, or liver cells, provide a more comprehensive in vitro model compared to microsomes because they are intact cells containing a full complement of metabolic enzymes, co-factors, and transport proteins. ku.edu Cryopreserved human hepatocytes are frequently used to measure the in vitro metabolic clearance of new drug candidates. ku.edu These systems can be configured in various ways, such as suspensions of freshly isolated cells or as plated monolayers for longer-term studies.
Incubating cinnarizine with hepatocytes allows for the simultaneous investigation of both Phase I and Phase II metabolic pathways in a more physiologically relevant context. The formation of Cinnarizine Glucuronide within these systems represents the integrated activity of drug uptake, metabolism by UGTs, and potential efflux of the metabolite from the cell. This model is critical for predicting in vivo metabolic outcomes and understanding the complete metabolic profile of the drug.
Recombinant UGT Enzyme Systems
To identify the specific UGT isoforms responsible for the glucuronidation of a drug, researchers use recombinant UGT enzyme systems. criver.comcriver.com These systems consist of individual human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7) expressed in cell lines, which allows for the direct observation of each enzyme's ability to metabolize the drug candidate. criver.commdpi.com
By incubating cinnarizine with a panel of these recombinant enzymes in the presence of UDPGA, scientists can determine which specific UGTs catalyze the formation of this compound. criver.com This process, known as reaction phenotyping, is essential for predicting potential drug-drug interactions, where co-administered drugs might inhibit a specific UGT enzyme and alter the clearance of cinnarizine. ebmconsult.com
Microbial Biotransformation Models for Metabolite Production
Microbial biotransformation is a technique that utilizes microorganisms like bacteria or fungi as biocatalysts to perform chemical transformations on drug molecules. researchgate.net This method has gained recognition as a valuable tool in the pharmaceutical industry for producing drug metabolites, sometimes in larger quantities than can be achieved with traditional in vitro systems. researchgate.net Certain microbes possess enzymatic machinery capable of performing reactions analogous to mammalian metabolism, including hydroxylation, oxidation, and conjugation reactions. This approach can be employed to synthesize reference standards of metabolites like this compound, which are essential for analytical method validation and further pharmacological studies.
Analytical Methodologies for Metabolite Identification and Quantification
Once this compound is generated in an in vitro system, its structure must be confirmed and its quantity measured. This requires highly sensitive and specific analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the definitive analytical technique for the detection, identification, and quantification of drug metabolites in complex biological samples. nih.govresearchgate.net This methodology offers exceptional selectivity and sensitivity, enabling the direct measurement of glucuronide conjugates. researchgate.net
The process involves two key steps:
Liquid Chromatography (LC): The sample from the in vitro incubation is first passed through an HPLC (High-Performance Liquid Chromatography) system. The LC column separates the different components of the mixture, such as the parent cinnarizine, from its various metabolites, including this compound. nih.govresearchgate.net This separation is based on the physicochemical properties of the molecules.
Mass Spectrometry (MS): The separated components then enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. The formation of a glucuronide is identified by a characteristic mass shift from the parent drug, corresponding to the addition of a glucuronic acid moiety (+176 Da). Tandem mass spectrometry (MS/MS) further fragments the metabolite ions to produce a unique fragmentation pattern, which serves as a structural fingerprint for definitive identification. researchgate.net
This powerful combination allows for the precise quantification of this compound, providing crucial data for pharmacokinetic modeling and metabolic stability assessments. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Separation | HPLC separates this compound from the parent drug and other metabolites prior to detection. | nih.govresearchgate.net |
| Detection | Mass spectrometer detects ions based on their specific mass-to-charge (m/z) ratio. | nih.gov |
| Identification | Confirmed by a mass increase of 176 Da from the parent drug and a unique MS/MS fragmentation pattern. | researchgate.net |
| Quantification | The amount of metabolite is determined by comparing its signal intensity to that of a known concentration of a reference standard. | researchgate.net |
| Sensitivity | Capable of detecting and quantifying very low concentrations (nanogram or picogram levels) of the metabolite. | researchgate.netafricaresearchconnects.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification of potential metabolites like this compound from complex biological matrices. nih.gov Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within a few parts per million (ppm). mdpi.commdpi.com
When cinnarizine undergoes glucuronidation, a glucuronic acid moiety (C₆H₈O₆) is covalently attached to the parent molecule. This results in a predictable mass shift. By comparing the accurate mass of the parent drug with that of the detected metabolite, HRMS can confirm the addition of the glucuronic acid group. For instance, the analysis would reveal a mass increase corresponding to the addition of 176.0321 Da (the monoisotopic mass of the glucuronic acid residue). This precise mass measurement allows for the confident determination of the metabolite's elemental formula, distinguishing it from other potential biotransformations that might result in similar nominal masses. mdpi.com The use of techniques like liquid chromatography coupled with HRMS (LC-HRMS) is instrumental in separating the metabolite from other components before mass analysis, as demonstrated in studies on cinnarizine's degradation products. nih.gov
Table 1: Theoretical Mass Calculation for this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Cinnarizine | C₂₆H₂₈N₂ | 368.2252 |
| Glucuronic Acid Residue | C₆H₈O₆ | 176.0321 |
| This compound | C₃₂H₃₆N₂O₆ | 544.2573 |
Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis
Following the detection of a putative metabolite by HRMS, Tandem Mass Spectrometry (MS/MS or MS²) is employed for structural confirmation. nih.gov In an LC-MS/MS experiment, the ion corresponding to this compound (the precursor ion) is selectively isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.
The fragmentation pattern provides a molecular fingerprint that helps to elucidate the structure of the metabolite. For glucuronide conjugates, a characteristic and typically dominant fragmentation pathway is the neutral loss of the glucuronic acid moiety, resulting in a loss of 176 Da. helsinki.fi This would produce a product ion with an m/z corresponding to the protonated parent cinnarizine molecule. Further fragmentation of this ion would yield a pattern consistent with the known fragmentation of the cinnarizine standard. This "parent-to-product" ion relationship is a highly selective and sensitive method for both identifying and quantifying the metabolite. researchgate.netresearchgate.net
Table 2: Representative Fragmentation Data for this compound in LC-MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Characteristic Loss | Product Ion (m/z) |
| 545.2652 [M+H]⁺ | Loss of Glucuronic Acid | -176.0321 Da | 369.2331 [M+H-GlcUA]⁺ |
| 369.2331 [M+H-GlcUA]⁺ | Fragmentation of Cinnarizine | Various | Fragments of Cinnarizine |
Electron-Activated Dissociation (EAD) for Site-Specific Glucuronidation Identification
While conventional fragmentation techniques like CID are excellent for confirming the presence of a glucuronide conjugate, they often struggle to pinpoint the exact location of the conjugation on the parent molecule. technologynetworks.comnih.gov This is because the bond linking the glucuronic acid to the drug (the glycosidic bond) is often the most labile part of the molecule and breaks easily, providing little information about the rest of the structure. sciex.com
Electron-Activated Dissociation (EAD) is an advanced, alternative fragmentation technique that overcomes this limitation. nih.gov Unlike CID, EAD is a "softer" fragmentation method that induces cleavage of various bonds throughout the molecule's backbone while often preserving the fragile glycosidic bond. sciex.com This generates a richer and more informative set of fragment ions. By analyzing these fragments, it is possible to identify ions that contain both a piece of the cinnarizine structure and the intact glucuronide moiety. This allows researchers to definitively determine the specific atom (e.g., a particular nitrogen or a hydroxyl group formed from prior phase I metabolism) on the cinnarizine molecule to which the glucuronic acid is attached, which is crucial for a complete metabolic profile. nih.govsciex.com
Data Processing Software and Techniques (e.g., Mass-Metasite, Compound Discoverer, Mass Deficit Filtering)
The vast amount of data generated by modern mass spectrometers necessitates the use of sophisticated software for efficient and accurate analysis.
Mass-MetaSite: This software is a powerful tool for predicting and identifying metabolites. It can process raw LC-MS data to automatically detect potential metabolites based on expected mass shifts from known metabolic reactions, including glucuronidation. moldiscovery.comwaters.com It compares the fragmentation patterns of the metabolites with the parent drug to aid in structural elucidation. moldiscovery.comsciex.com Furthermore, Mass-MetaSite can use computational models to predict the most likely sites of metabolism on a drug's structure, guiding the analytical investigation. mass-analytica.commoldiscovery.com
Compound Discoverer: This is a comprehensive software platform used for processing high-resolution mass spectrometry data. thermofisher.com It automates tasks such as peak detection, retention time alignment, and component identification. metabolomexchange.org For metabolite studies, it can create lists of expected metabolites (including glucuronides), search the raw data for these compounds, and compare data from control and incubated samples to pinpoint drug-related material. metabolomexchange.orgresearchgate.net
Mass Deficit Filtering: This is a data-filtering technique used to reduce the complexity of HRMS data. It exploits the fact that xenobiotics and their metabolites often have a different "mass defect" (the difference between the exact mass and the nominal mass) compared to endogenous molecules. By filtering the data to look for signals within a specific mass defect range characteristic of the drug and its metabolites, it becomes easier to find potential candidates for this compound in a complex biological background.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. nih.govresearchgate.net It provides definitive information about the molecular skeleton and the precise point of conjugation, which can sometimes be ambiguous with MS/MS data alone. hyphadiscovery.com To perform NMR analysis, the metabolite must first be isolated and purified in sufficient quantities (typically microgram to milligram amounts). hyphadiscovery.com
One-Dimensional (1D) NMR (e.g., ¹H NMR)
A one-dimensional proton (¹H) NMR spectrum provides crucial initial information. nih.gov The spectrum of this compound would display signals characteristic of both the parent cinnarizine structure and the glucuronic acid moiety. researchgate.net Key diagnostic signals for the glucuronide portion include the anomeric proton (H-1''), which typically appears as a doublet at a distinct chemical shift, and other sugar protons. A significant downfield shift of a specific proton on the cinnarizine backbone, compared to the spectrum of the parent drug, would be a strong indicator of the site of attachment. nih.gov
Table 3: Illustrative ¹H NMR Data for this compound
| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (Cinnarizine) | 7.20 - 7.50 | m | Signals from diphenylmethyl and cinnamyl groups. |
| Anomeric Proton (H-1'') | ~ 5.0 - 5.5 | d | Diagnostic for the glucuronide moiety. |
| Sugar Protons (H-2'' to H-5'') | ~ 3.3 - 4.5 | m | Overlapping signals from the glucuronic acid ring. |
| Piperazine (B1678402) Protons (Cinnarizine) | ~ 2.5 - 3.5 | m | Signals from the piperazine ring protons. |
Two-Dimensional (2D) NMR (e.g., COSY, NOESY, ROESY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and confirming connectivity. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It helps to trace the proton networks within the cinnarizine framework and separately within the glucuronide ring, confirming the integrity of these structural units. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, rather than connected through bonds. This information is vital for determining the three-dimensional conformation and stereochemistry of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached. emerypharma.comepfl.ch It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, providing a map of the C-H bonds in the molecule. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying the site of glucuronidation. sdsu.edu The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch The definitive proof of the conjugation site comes from observing a correlation between a proton on the cinnarizine molecule and the anomeric carbon (C-1'') of the glucuronic acid ring, or vice versa. This long-range correlation acts as a bridge, unequivocally linking the two parts of the molecule at a specific position. hyphadiscovery.com
Table 4: Key Illustrative 2D NMR Correlations for Site Identification
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H | Shows proton-proton spin coupling systems within the cinnarizine and glucuronide moieties. |
| HSQC | ¹H ↔ ¹³C (¹JCH) | Links each proton to its directly attached carbon atom. |
| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Crucially, shows a correlation between a Cinnarizine proton and the anomeric carbon (C-1'') of the glucuronide, confirming the site of attachment. |
Other Analytical Approaches (e.g., Voltammetry for parent compound, applicability considerations)
While various analytical methods are employed for the parent drug, cinnarizine, their direct applicability to its glucuronide metabolite requires careful consideration.
Voltammetry for Cinnarizine:
Electrochemical methods, such as voltammetry, have been successfully developed for the determination of cinnarizine in pharmaceutical formulations and biological fluids. These methods are typically based on the oxidation or reduction of the electroactive functional groups within the cinnarizine molecule at a specific potential. The resulting current is proportional to the concentration of the drug.
| Voltammetric Technique | Electrode | pH | Detection Limit | Application |
| Cathodic Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode | 9.0 | 0.1 ng/mL | Pharmaceutical formulations |
| Differential Pulse Polarography | Dropping Mercury Electrode | 2.5 | 0.1 µg/mL | Pharmaceutical formulations |
| Square-Wave Adsorptive Stripping Voltammetry | Glassy Carbon Electrode | 4.0 | 5.0 x 10-8 M | Pharmaceutical formulations |
Applicability Considerations for this compound:
The direct application of these voltammetric methods to this compound is uncertain and likely challenging. The conjugation of the bulky and electrochemically inactive glucuronic acid moiety to the cinnarizine molecule could significantly alter its electrochemical properties. The site of glucuronidation on the cinnarizine molecule would be a critical factor. If the conjugation occurs at a position that is not electroactive or sterically hinders the electroactive center, the resulting glucuronide may not produce a measurable voltammetric signal under the same conditions as the parent drug.
Therefore, while voltammetry is a sensitive technique for cinnarizine, its utility for the direct quantification of this compound would require a separate and thorough investigation to establish the electrochemical behavior of the metabolite.
Characterization of Glucuronide Conjugate Isomers and Metabolites
The characterization of drug metabolites is essential for a complete understanding of a drug's disposition and potential for drug-drug interactions or toxicity. For cinnarizine, while it is known to be metabolized, specific studies characterizing its glucuronide conjugate isomers are not available.
In general, the characterization of glucuronide conjugates involves a combination of sophisticated analytical techniques to determine the exact site of glucuronic acid attachment and to identify any isomeric forms.
General Approach to Characterization:
Isolation: The first step would be to isolate the putative this compound metabolite from a biological matrix or an in vitro incubation. This is typically achieved using high-performance liquid chromatography (HPLC).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) would then be employed to fragment the molecule. The fragmentation pattern of the glucuronide would be compared to that of the parent drug to infer the site of conjugation. A neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a characteristic fragmentation pathway for glucuronides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, particularly for determining the exact position of glucuronidation and identifying isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on the isolated metabolite. The chemical shifts and coupling constants of the protons and carbons in the cinnarizine and glucuronic acid moieties would provide definitive evidence of the connectivity.
Isomers of this compound:
Cinnarizine has several potential sites for glucuronidation, including the nitrogen atoms in the piperazine ring and potentially hydroxylated metabolites of the aromatic rings. This could lead to the formation of different isomers of this compound. For instance, N-glucuronidation could occur on either of the two nitrogen atoms of the piperazine ring, leading to two potential N-glucuronide isomers. If cinnarizine is first hydroxylated, then O-glucuronidation could occur at the hydroxyl group, adding another layer of isomeric complexity.
Without experimental data, the existence and relative abundance of these potential isomers remain speculative. A comprehensive metabolic study would be required to isolate and characterize each of these potential metabolites.
Preclinical Pharmacokinetics and Disposition of Cinnarizine Glucuronide
Absorption Mechanisms of Parent Compound Leading to Glucuronide Formation (Preclinical Context)
In preclinical animal models, the formation of cinnarizine (B98889) glucuronide is contingent upon the absorption of its parent compound, cinnarizine. Following oral administration, cinnarizine, a lipophilic compound, is absorbed from the upper gastrointestinal tract. nih.gov This absorption is a critical prerequisite for its subsequent metabolism.
Once absorbed, cinnarizine undergoes extensive first-pass metabolism, primarily in the liver. One of the key metabolic pathways is N-dealkylation. Another significant biotransformation process is glucuronidation, a Phase II metabolic reaction where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is conjugated to the parent molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located predominantly in the liver. This enzymatic conjugation increases the water solubility of cinnarizine, facilitating its excretion from the body and forming the metabolite Cinnarizine Glucuronide.
The disposition of drug glucuronides, including this compound, is critically dependent on the action of various transport proteins due to their limited cell membrane permeability. frontiersin.org These transporters are essential for moving the glucuronide metabolite into and out of cells, particularly in the liver and kidneys, thereby dictating its distribution and elimination. frontiersin.org
Key families of transporters involved in the disposition of glucuronide conjugates include:
Uptake Transporters : Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes mediate the uptake of conjugates from the blood into the liver. frontiersin.org They are also present in the kidney, where they facilitate uptake for renal elimination. frontiersin.org
Efflux Transporters : Multidrug resistance-associated proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are efflux transporters. frontiersin.org On the apical (canalicular) membrane of hepatocytes, transporters like MRP2 mediate the expulsion of glucuronides into the bile. sigmaaldrich.com On the basolateral membrane, transporters such as MRP3 can move glucuronides back into the systemic circulation. frontiersin.org In the kidney, these transporters mediate the secretion of conjugates into the urine. frontiersin.org Some piperazine (B1678402) derivatives have also been shown to interact with P-glycoprotein (P-gp), another crucial efflux transporter. nih.gov
The coordinated action of these uptake and efflux transporters governs the movement of this compound between the liver, blood, and bile, ultimately determining its excretion pathway. frontiersin.org
Distribution of this compound in Animal Models
Following its formation, this compound is distributed throughout the body. Preclinical studies in rats have investigated the distribution of cinnarizine and its metabolites. nih.gov While specific quantitative data focusing solely on the glucuronide metabolite is limited, the general distribution patterns provide insight into its disposition.
Studies administering the parent compound cinnarizine to rats have shown that the drug and its metabolites are found in various tissues, including the liver and brain. nih.gov The liver, as the primary site of metabolism, is expected to have a significant concentration of newly formed this compound before its transport into circulation or bile.
Detailed tissue-specific concentration data for this compound in preclinical models are not extensively documented in available literature. However, studies on the parent compound provide some context. For instance, after intravenous administration of cinnarizine in a lipid emulsion to rats, significantly lower uptake of the parent drug was observed in the lung and brain compared to a solution form. nih.govwikipedia.org This suggests that the physicochemical properties of the administered form can influence tissue penetration, a factor that would also apply to its metabolites. As this compound is significantly more water-soluble than its parent compound, its ability to cross lipophilic barriers like the blood-brain barrier is expected to be considerably lower.
Excretion Pathways of this compound (Preclinical Data)
Preclinical data from animal models indicate that cinnarizine metabolites, including this compound, are eliminated from the body through two primary routes: biliary and renal excretion. In animal studies, the majority of metabolites are excreted in the feces, with a smaller portion eliminated in the urine. The approximate ratio of excretion is two-thirds in the feces and one-third in the urine. nih.gov
Table 1: Primary Excretion Routes of Cinnarizine Metabolites in Animal Models
| Excretion Route | Proportion of Metabolite Elimination |
| Fecal (via Biliary Excretion) | Approximately two-thirds |
| Renal (Urine) | Approximately one-third |
Biliary excretion is the predominant pathway for the elimination of cinnarizine metabolites. Research on flunarizine (B1672889), a structurally similar piperazine derivative, provides strong evidence for this mechanism in rats and dogs. nih.gov In these studies, metabolites were found to be present in the bile, primarily as glucuronide conjugates. nih.gov This suggests that after formation in the liver, this compound is actively transported across the canalicular membrane of hepatocytes into the bile by efflux transporters like MRP2. sigmaaldrich.comnih.gov
Furthermore, the study on flunarizine demonstrated the occurrence of enterohepatic recirculation in rats. nih.gov This process involves the excretion of the glucuronide conjugate into the intestine via bile, where it can be hydrolyzed back to the parent drug by gut microflora. The parent drug is then reabsorbed into the systemic circulation, potentially prolonging its therapeutic effect. nih.gov Given the structural and metabolic similarities, a similar process of biliary excretion and enterohepatic recirculation is plausible for this compound.
Renal excretion represents the secondary pathway for the elimination of cinnarizine metabolites. In animal models, approximately one-third of the metabolites are found in the urine, which includes glucuronide conjugates. nih.gov The process of renal excretion for a water-soluble metabolite like this compound involves glomerular filtration and potentially active tubular secretion mediated by renal transport proteins (e.g., OATs, MRPs). frontiersin.org The conversion of lipophilic cinnarizine to its more hydrophilic glucuronide form is essential for this renal clearance to occur, as the original compound would be more likely to undergo tubular reabsorption.
In Vitro-In Vivo Correlation Studies for Glucuronidation Rate (Preclinical Focus)
In preclinical pharmacokinetics, establishing a reliable in vitro-in vivo correlation (IVIVC) is fundamental for predicting a drug's behavior in living organisms based on laboratory data. For compounds like cinnarizine, where glucuronidation is a metabolic pathway, this process involves correlating the rate of this compound formation in in vitro systems (such as liver microsomes or hepatocytes) with the observed in vivo clearance of the parent drug. The goal is to create a predictive model that can accurately forecast human pharmacokinetics from preclinical data, thereby guiding further development. However, for drugs eliminated by glucuronidation, achieving a strong IVIVC is often challenging. nih.govresearchgate.net
A persistent issue in the study of glucuronidated compounds is the frequent discrepancy between in vitro predictions and in vivo outcomes. Quantitative prediction of the hepatic clearance of drugs that undergo glucuronidation is often problematic. nih.gov Specifically, intrinsic clearance values generated from in vitro systems like human liver microsomes typically under-predict in vivo hepatic clearance, sometimes by an order of magnitude. nih.govresearchgate.net While human hepatocytes tend to yield slightly better predictions, they also generally under-predict in vivo clearances. nih.govresearchgate.net Several factors contribute to this gap, leading to the development of advanced resolution strategies to improve predictive accuracy.
| Data Integration & Variability | Simple scaling of in vitro data often fails to capture the complex interplay of factors and inter-individual variability that influence in vivo pharmacokinetics. | Bayesian Modeling | Bayesian statistical methods provide a powerful framework for integrating data from multiple sources (in vitro assays, preclinical in vivo data, physicochemical properties). nih.gov This approach can better account for uncertainty and variability, allowing for more robust predictions of clearance and drug exposure by updating initial estimates as more data becomes available. nih.govresearchgate.net |
Interspecies Differences in Glucuronidation Pathways and Rates
Interactive Table: Illustrative Interspecies Differences in Glucuronidation
| Species | General Glucuronidation Characteristics (based on model compounds) | Implication for Preclinical Studies |
|---|---|---|
| Rat | Often exhibits lower glucuronidation rates for certain substrates compared to other species, including humans. mdpi.com | May under-predict the clearance of a drug primarily eliminated by glucuronidation in humans, potentially leading to an overestimation of exposure and toxicity in early human trials. |
| Dog | Can show very high glucuronidation activity for some compounds. mdpi.com The pattern of glucuronide metabolites formed can be relatively close to that of humans for certain substrates. nih.gov | May be a suitable model if the specific UGT enzymes involved are functionally similar to human homologs. However, high clearance rates could also lead to challenges in maintaining therapeutic exposure during preclinical efficacy studies. |
| Monkey (e.g., Rhesus) | Often considered a closer model to humans for drug metabolism due to phylogenetic proximity. Shows similarities in kinetic parameters and metabolite patterns for some UGT substrates. nih.govnel.edu | Generally a preferred model for predicting human pharmacokinetics, but availability and ethical considerations are significant factors. |
| Guinea Pig | Known to have unique metabolic profiles for certain classes of compounds. | Its utility as a model for cinnarizine glucuronidation would require specific investigation, as its UGT expression and activity can differ substantially from other rodents and primates. |
The molecular basis for the observed interspecies differences lies in the UDP-glucuronosyltransferase (UGT) enzyme superfamily. nih.govnih.gov These enzymes are responsible for catalyzing the glucuronidation reaction. nih.gov The UGT superfamily is divided into families and subfamilies (e.g., UGT1A, UGT2B), and the specific isoforms present, their levels of expression, and their substrate specificities can vary significantly between species. nih.govmdpi.com
For example, the human UGT2B7 isoform is a major enzyme in drug metabolism, but its orthologs in preclinical species may have different catalytic activities or affinities for a given substrate. If this compound formation is primarily catalyzed by a specific UGT isoform in humans, the predictive value of an animal model will depend heavily on the functional characteristics of the corresponding UGT homolog in that species. A lack of a key UGT homolog or the presence of a species-specific homolog with high activity can lead to the formation of different glucuronide metabolites or drastically different rates of elimination, complicating the extrapolation of pharmacokinetic and toxicological data to humans. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Cinnarizine |
| This compound |
| Diclofenac |
Advanced Synthetic Approaches for Cinnarizine Glucuronide
Chemical Synthesis Methodologies for Glucuronide Conjugates
Chemical synthesis provides a robust platform for producing glucuronide conjugates. These methods rely on the controlled reaction between a protected glucuronic acid derivative (the glycosyl donor) and the aglycone, in this case, a hydroxylated metabolite of Cinnarizine (B98889).
Koenigs-Knorr Glycosylation and its Variants
The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.org The classic reaction involves the coupling of a glycosyl halide (typically a bromide) with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgslideshare.net
The mechanism proceeds through the formation of an oxocarbenium ion intermediate. wikipedia.org The stereochemical outcome of the reaction is often controlled by the nature of the protecting group at the C-2 position of the glucuronic acid donor. If a participating group, such as an acetyl or benzoyl ester, is present at C-2, it can form a dioxolanium ring intermediate, which shields one face of the molecule. wikipedia.org This anchimeric assistance forces the incoming alcohol to attack from the opposite face, resulting in the stereoselective formation of the 1,2-trans-glycoside, which corresponds to the desired β-glucuronide configuration. wikipedia.orgnih.gov
Variants of the Koenigs-Knorr reaction have been developed to improve yields and accommodate a wider range of substrates. These variants often employ different promoters to activate the glycosyl halide.
| Promoter System | Description | Key Features |
| Silver Carbonate (Ag₂CO₃) | The original promoter used by Koenigs and Knorr. wikipedia.org | Effective but often requires stoichiometric amounts. |
| Silver Oxide (Ag₂O) | A common and effective alternative promoter. slideshare.net | Can lead to high yields of the desired product. |
| Mercury(II) Cyanide (Hg(CN)₂) | Used in the Helferich method, a variant of the Koenigs-Knorr reaction. wikipedia.org | Effective promoter, but mercury salts are highly toxic. |
| Cadmium Carbonate (CdCO₃) | Introduced as an effective catalyst for the synthesis of aryl glucuronides. acs.orgnih.gov | Provides a useful alternative to silver and mercury salts. nih.gov |
An optimized approach for the glucuronidation of bile acids using the Koenigs-Knorr reaction was developed under flow conditions, demonstrating the method's adaptability to modern synthetic technologies. vapourtec.comresearchgate.net
Use of Protected Glucuronic Acid Donors and Intermediates
The synthesis of glucuronides is more challenging than that of corresponding glucosides due to the chemical properties of the uronic acid moiety. acs.org Therefore, the use of protected glucuronic acid donors is essential for a successful chemical synthesis. Protecting groups serve two primary functions: they prevent unwanted side reactions at the hydroxyl and carboxyl groups, and they direct the stereochemical outcome of the glycosylation reaction. acs.orgamanote.com
Common protecting groups for the hydroxyl functions include esters (e.g., acetyl, benzoyl) and ethers (e.g., benzyl). nih.govacs.org The carboxyl group is typically protected as an ester, such as a methyl or allyl ester. acs.org The choice of protecting groups is critical, as they must be stable under the glycosylation conditions but readily removable at the end of the synthesis without affecting the sensitive glycosidic bond or the aglycone. acs.org For instance, allyl esters and carbonates have been used as protecting groups for the glucuronic acid moiety, which can be efficiently removed in a single step using palladium chemistry. acs.org
The glycosyl donor is an activated form of the protected glucuronic acid. The most common donors for the Koenigs-Knorr reaction are glycosyl bromides, such as acetobromo-α-D-glucuronic acid methyl ester. researchgate.netresearchgate.net
| Donor Type | Activating Group | Typical Promoter | Stereoselectivity |
| Glycosyl Halide | Bromide or Chloride | Silver or Mercury Salts wikipedia.org | 1,2-trans with participating C-2 group wikipedia.org |
| Trichloroacetimidate | Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·Et₂O) researchgate.netmdpi.com | High yields, often stereoselective mdpi.com |
| Thioglycoside | Thioalkyl or Thioaryl | Halophilic reagents (e.g., NIS/TfOH) researchgate.net | Reactivity can be "tuned" |
Modern Glycosylation Approaches for Glucuronide Formation
While the Koenigs-Knorr reaction is historically significant, modern glycosylation methods are often preferred due to their higher efficiency, milder reaction conditions, and broader applicability. nih.gov One of the most successful modern approaches is the use of glucuronyl trichloroacetimidate donors. researchgate.netmdpi.com This method, often promoted by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), generally provides glucuronides in higher yields than the corresponding glycosyl bromides. nih.govresearchgate.netmdpi.com The trichloroacetimidate methodology has been successfully used for the rapid, large-scale synthesis of drug metabolites. mdpi.com
Other modern strategies involve different types of glycosyl donors, allowing chemists to select the most appropriate system for a specific aglycone. The efficiency of these reactions often depends on optimizing the reaction conditions and the specific pairing of the glycosyl donor and acceptor. nih.gov
Enzymatic Synthesis and Biocatalysis for Cinnarizine Glucuronide
Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for producing glucuronide metabolites. These biocatalytic approaches utilize the same enzymes responsible for glucuronidation in vivo, the UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net
Utilization of Isolated UGT Enzymes from Microsomes
UGTs are membrane-bound enzymes located within the endoplasmic reticulum of cells, particularly in the liver. nih.govhyphadiscovery.com For in vitro synthesis, these enzymes are typically used in the form of liver microsomes, which are vesicles of fragmented endoplasmic reticulum. Human liver microsomes (HLMs) contain a mixture of UGT isoforms and are a standard tool for studying drug metabolism. nih.govspringernature.com
The synthesis reaction involves incubating the substrate (Cinnarizine) with microsomes in the presence of the essential cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which acts as the donor of the glucuronic acid moiety. nih.govpharmacy180.com Because the active site of UGTs faces the lumen of the endoplasmic reticulum, the microsomal membrane can be a barrier to the substrate and cofactor. nih.govnih.gov To achieve maximum enzyme activity, the membrane is often disrupted using detergents or pore-forming agents like alamethicin (B1591596). nih.govxenotech.com
For more specific applications, recombinant UGTs (rUGTs) can be used. These are individual human UGT isoforms (e.g., UGT1A1, UGT1A4, UGT2B7) produced in expression systems like insect or bacterial cells. nih.govbioivt.comnih.gov Using rUGTs allows for the synthesis of a specific glucuronide conjugate when a drug is metabolized by multiple enzymes, and helps identify the precise UGT isoform responsible for the formation of this compound. criver.comnih.gov
| Enzyme Preparation | Source | Composition | Application |
| Human Liver Microsomes (HLMs) | Pooled human liver tissue | Mixture of UGTs and other drug-metabolizing enzymes nih.gov | General metabolism studies, synthesis of major metabolites. |
| Recombinant UGTs (rUGTs) | Transfected insect or bacterial cells bioivt.com | Single, specific UGT isoform nih.gov | UGT reaction phenotyping, synthesis of specific glucuronide isomers. springernature.comcriver.com |
Whole-Cell Biotransformation Systems (e.g., Bacterial Cultures)
Whole-cell biotransformation is a scalable and cost-effective method for producing glucuronides. nih.govacs.org This approach utilizes microorganisms, such as bacteria or yeast, that can either naturally produce glucuronides or have been genetically engineered to express specific UGT enzymes. hyphadiscovery.comhyphadiscovery.com Microbial biotransformation is particularly useful for producing glucuronides that are difficult to synthesize chemically, such as those formed at sterically hindered positions. hyphadiscovery.com
The process involves adding the parent drug to a culture of the selected microorganism. The microbial cells then take up the drug and convert it into the glucuronide metabolite, which is subsequently isolated from the culture medium. This method can be scaled up to produce gram quantities of the desired metabolite. hyphadiscovery.com Certain symbiotic cultures of bacteria and yeasts, such as Kombucha, are known to produce glucuronic acid and have been studied for their potential in biotransformation. kombuchabrewers.orgkombuchabrewers.org Additionally, various bacteria present in the human gut are known to possess glucuronidase enzymes capable of cleaving glucuronides, highlighting the role of microbes in drug metabolism. acs.orgmdpi.com
Optimization of Biocatalytic Conditions for Yield and Purity
The biocatalytic synthesis of this compound, typically employing uridine diphosphate glucuronosyltransferases (UGTs), is a process that requires meticulous optimization to achieve high yields and purity. Key parameters are systematically varied to identify the most efficient reaction conditions. The choice of enzyme source is critical; UGTs from human, rat, dog, or monkey liver microsomes can exhibit different efficiencies for specific substrates. nih.gov
Optimization strategies often involve a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables. researchgate.net These variables include:
pH and Buffer Systems: The pH of the reaction medium directly influences the catalytic activity of UGTs. The optimal pH is typically in the physiological range (around 7.4) but must be determined empirically for the specific UGT isoform and substrate.
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A balance must be struck, often between 30°C and 40°C, to ensure enzyme stability over the course of the reaction.
Substrate and Enzyme Concentration: The ratio of Cinnarizine to the UGT-containing preparation (e.g., liver microsomes) affects the reaction kinetics. High substrate concentrations can lead to inhibition, while optimal enzyme loading maximizes the conversion rate.
Incubation Time: The reaction progress is monitored over time to determine the point of maximum product formation before potential degradation or side reactions occur.
The following table illustrates a hypothetical optimization matrix for the biocatalytic synthesis of a glucuronide, showcasing how different parameters can be varied to improve the final yield.
| Parameter | Condition A | Condition B (Optimized) | Effect on Yield |
| Enzyme Source | Rat Liver Microsomes | Human Liver Microsomes | Increased specificity for the aglycone |
| pH | 6.8 | 7.4 | Enhanced enzyme activity |
| Temperature | 37°C | 32°C | Improved enzyme stability |
| UDPGA Conc. | 2 mM | 1.5 mM with regeneration | Cost reduction, sustained reaction |
| Cinnarizine Conc. | 100 µM | 75 µM | Avoided substrate inhibition |
| Yield | 45% | 85% | --- |
Glycosynthase Applications
Glycosynthases represent a novel enzymatic approach for the synthesis of glycosides, including glucuronides. These are engineered glycosidases in which the catalytic nucleophile has been mutated (e.g., from a glutamic acid to a non-nucleophilic alanine), rendering them hydrolytically inactive. researchgate.net This key modification allows them to catalyze the formation of a glycosidic bond without the risk of hydrolyzing the newly formed product, a common issue with wild-type glycosidases that leads to low yields. mdpi.com
The application of glycosynthases for this compound synthesis involves two main components:
An Activated Glycosyl Donor: Typically, a glycosyl fluoride (e.g., α-D-glucuronyl fluoride) is used as the donor sugar. This activated donor is recognized by the engineered active site of the glycosynthase.
An Acceptor Molecule: In this case, Cinnarizine acts as the acceptor aglycone.
The glycosynthase facilitates the transfer of the glucuronyl moiety from the fluoride donor to an appropriate hydroxyl or amine group on the Cinnarizine molecule. The primary advantage of this method is the potential for very high, often quantitative, yields in a single, clean step under mild conditions. researchgate.net
Research in this area has expanded the scope of glycosynthases through directed evolution, broadening their substrate specificity to accommodate a wider range of both donor and acceptor molecules. researchgate.net While the direct application to Cinnarizine may not be extensively published, the synthesis of various aryl glycosides and other complex glycoconjugates demonstrates the potential of this technology for producing drug metabolites. researchgate.netsemanticscholar.org
Industrial-Scale Manufacturing Considerations for Glucuronide Reference Standards
The production of glucuronide reference standards on an industrial scale presents unique challenges. These standards are essential for the accurate quantification of metabolites in pharmacokinetic and toxicological studies. nih.gov The synthesis must be robust, scalable, and yield a product of exceptionally high purity.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including glucuronides. researchgate.net In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net
For glucuronide synthesis, such as via the Koenigs-Knorr reaction, a flow system offers several advantages over traditional batch processing: nih.gov
Enhanced Safety: Unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation.
Superior Process Control: Precise temperature control and efficient mixing lead to more consistent product quality and fewer side products. researchgate.net
Rapid Optimization: Design of Experiments (DoE) can be integrated with flow reactors to quickly screen a wide range of conditions and identify the optimal parameters for yield and purity. researchgate.net
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), rather than by using larger, more hazardous batch reactors.
A typical flow setup for glucuronidation might involve pumping a solution of the aglycone (Cinnarizine) and a glucuronyl donor through a heated reactor coil in the presence of a promoter, followed by in-line purification steps. researchgate.net
Scalability of Enzymatic and Chemical Methods
Both enzymatic and chemical methods can be employed for the synthesis of this compound, each with distinct advantages and disadvantages concerning scalability. nih.gov
Chemical Synthesis (e.g., Koenigs-Knorr Method):
Advantages: Generally more straightforward to scale in terms of reaction volume and can produce large quantities of product per batch. nih.gov It is not limited by factors like enzyme stability or cofactor cost.
Enzymatic Synthesis (Biocatalysis):
Advantages: Offers exceptional regio- and stereoselectivity, typically producing the desired β-glucuronide with high fidelity. nih.gov Reactions are performed in aqueous media under mild conditions, making the process "greener."
Disadvantages: Scaling up can be challenging due to the high cost and limited stability of enzymes and cofactors like UDPGA. nih.gov The reaction volumes may be smaller, and achieving high product concentrations can be difficult, complicating downstream processing. nih.gov However, techniques like enzyme immobilization and cofactor regeneration are being developed to address these limitations.
The choice between these methods on an industrial scale often depends on a balance of factors including cost, desired purity, environmental impact, and the specific complexities of the target molecule. For high-purity reference standards, the superior selectivity of enzymatic methods is often a significant advantage, provided the scalability challenges can be overcome. hyphadiscovery.com
| Method | Key Scalability Advantages | Key Scalability Challenges | Typical Purity |
| Chemical Synthesis | High throughput per batch; well-established infrastructure. nih.gov | Multi-step processes; use of hazardous reagents; potential for isomeric impurities. nih.gov | 90-98% (before extensive purification) |
| Enzymatic Synthesis | High selectivity (fewer impurities); mild, green conditions. nih.gov | High cost of enzymes/cofactors; enzyme stability; lower product concentrations. nih.gov | >99% (often directly) |
Stability and Reactivity of Cinnarizine Glucuronide Metabolites
Chemical Stability Under Physiological and Analytical Conditions
The stability of a drug metabolite is a critical factor influencing its pharmacokinetic profile and analytical determination. For cinnarizine (B98889) glucuronide, stability is notably influenced by pH and the presence of specific enzymes.
pH Dependence of Glucuronide Stability
Below is a table summarizing the pH-dependent solubility of the parent compound, cinnarizine, which may influence the behavior of its glucuronide metabolite.
| pH | Solubility of Cinnarizine (mg/mL) |
| 2.0 | 0.29 |
| 5.0 | 0.017 |
| 6.5 | 0.002 |
This table is based on data for the parent drug, cinnarizine, and is provided for context as specific data for cinnarizine glucuronide is not available.
Influence of β-Glucuronidase Activity on Glucuronide Hydrolysis
β-glucuronidase is an enzyme that plays a crucial role in the cleavage of glucuronic acid from various substrates, including drug metabolites. researchgate.netnih.gov This enzymatic hydrolysis can regenerate the parent drug (aglycone) from its glucuronide conjugate. nih.gov While direct studies on this compound are lacking, the general mechanism is well-established for numerous other drug glucuronides.
The activity of β-glucuronidase is influenced by several factors, including the source of the enzyme (e.g., bacterial, mammalian), pH, and temperature. For instance, β-glucuronidases from different sources exhibit varying efficiencies in hydrolyzing different types of glucuronides (O- vs. N-glucuronides). researchgate.net Some N-glucuronides have been shown to be resistant to enzymatic hydrolysis by β-glucuronidase. nih.gov
The following table outlines general factors that can affect the activity of β-glucuronidase on drug glucuronides.
| Factor | Influence on β-Glucuronidase Activity |
| Enzyme Source | Different sources (e.g., E. coli, bovine liver, mollusks) have different optimal pH and substrate specificities. |
| pH | Each β-glucuronidase has an optimal pH range for activity; deviations from this range can significantly reduce enzymatic efficiency. nih.gov |
| Temperature | Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. |
| Substrate Structure | The chemical structure of the aglycone and the nature of the glucuronide linkage (e.g., O-glucuronide, N-glucuronide) can affect the rate of hydrolysis. |
| Inhibitors | The presence of inhibitors can decrease the rate of enzymatic hydrolysis. |
Biological Reactivity of Glucuronide Conjugates (Mechanistic Studies)
Beyond its stability, the biological reactivity of this compound is of significant interest, particularly its potential to release the active parent drug in specific biological environments and its interactions with other biological molecules.
Potential for Deconjugation and Aglycone Release in Specific Microenvironments (e.g., Gut Microbiota)
A key aspect of the biological reactivity of many drug glucuronides is their deconjugation by enzymes present in the gut microbiota. nih.govresearchgate.net After being formed in the liver, glucuronide metabolites can be excreted into the bile and subsequently enter the gastrointestinal tract. researchgate.netmdpi.com The gut is colonized by a vast and diverse population of bacteria that produce a wide array of enzymes, including β-glucuronidases. nih.gov
These bacterial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing the aglycone (in this case, cinnarizine). nih.gov This process is a critical step in enterohepatic recirculation, where the re-released drug can be reabsorbed from the intestine back into the systemic circulation, potentially prolonging its half-life and therapeutic effect. researchgate.netnih.gov While specific studies on the deconjugation of this compound by gut microbiota have not been identified, this is a common pathway for many drugs that undergo glucuronidation.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of drug metabolites with biological macromolecules such as proteins and nucleic acids can have significant toxicological implications. While information specifically on this compound is unavailable, general principles regarding the reactivity of drug metabolites can be considered.
Some reactive metabolites can form covalent bonds with proteins, leading to the formation of drug-protein adducts. nih.gov This covalent binding can potentially alter the function of the protein and may be a mechanism of drug-induced toxicity. nih.gov The parent drug, cinnarizine, is known to be 91% bound to plasma proteins. researchgate.net The binding characteristics of its glucuronide metabolite are not documented but are likely to differ due to the increased hydrophilicity conferred by the glucuronic acid moiety.
Interactions with nucleic acids (DNA and RNA) are a major concern for carcinogenic and genotoxic compounds. While there is no evidence to suggest that cinnarizine or its metabolites interact with nucleic acids, the potential for reactive metabolites to form adducts with DNA is a critical area of investigation in drug safety assessment.
Future Directions and Emerging Research in Cinnarizine Glucuronide Studies
Development of Novel Analytical Techniques for Enhanced Detection and Characterization
The precise quantification and structural elucidation of Cinnarizine (B98889) Glucuronide in complex biological matrices remain a critical challenge. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been foundational for analyzing cinnarizine and its metabolites, future research will focus on more advanced techniques. The development and refinement of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are paramount. These techniques offer superior sensitivity and specificity, enabling the detection of low-concentration metabolites and providing detailed structural information essential for confirming the identity of the glucuronide conjugate and distinguishing it from other metabolic products. Further advancements will likely involve high-resolution mass spectrometry (HRMS) to improve mass accuracy and aid in the identification of unknown metabolites, alongside novel sample preparation techniques to enhance recovery and minimize matrix effects.
Advanced Computational Modeling for Glucuronidation Prediction and Enzyme-Substrate Interactions
The use of in silico tools to predict the metabolic fate of xenobiotics is a rapidly advancing field that holds significant promise for the study of Cinnarizine Glucuronide. proquest.com Advanced computational models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are being developed to predict whether a compound will undergo glucuronidation and by which specific UDP-glucuronosyltransferase (UGT) isoforms. proquest.com
Machine learning algorithms, such as Random Forest and Support Vector Machines, are being trained on large datasets of known UGT substrates to create robust predictive models. nih.govnih.gov These models analyze a range of molecular descriptors—characterizing atomic reactivity, bonding strength, and physicochemical properties—to identify the structural features that make a molecule a likely substrate for UGT enzymes. oup.comacs.org For Cinnarizine, such models could predict the most probable site of glucuronidation on the molecule and identify the UGT isoforms most likely responsible for the reaction. This predictive capability can streamline laboratory research by focusing experimental work on the most relevant enzymatic pathways. nih.govoup.com
| Modeling Approach | Application in this compound Research | Potential Outcome |
| QSAR/Pharmacophore Models | Identify key structural features of Cinnarizine required for UGT binding. | Predict binding affinity and potential for glucuronidation. |
| Machine Learning (e.g., Random Forest) | Predict the likelihood of Cinnarizine being a UGT substrate. | Classify Cinnarizine as a substrate or non-substrate of specific UGTs. |
| Site of Metabolism (SOM) Prediction | Pinpoint the specific functional group on Cinnarizine most likely to be glucuronidated. | Guide analytical efforts for metabolite identification. |
Mechanistic Understanding of Glucuronide Transport and Inter-organ Communication
After its formation, primarily in the liver, this compound must be transported out of the cell and eliminated from the body. This process is mediated by a suite of transporter proteins. Future research will focus on identifying the specific transporters involved, which are likely members of the ATP-binding cassette (ABC) family, such as Multidrug Resistance-Associated Proteins (MRPs), and the Solute Carrier (SLC) family, such as Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov
Understanding the kinetics and specificity of these transporters is crucial for comprehending the disposition of the metabolite. Furthermore, this transport is a key component of inter-organ communication. For instance, the liver (the primary site of metabolism) communicates with the kidney (a primary site of elimination) via the circulatory system. The coordinated action of transporters in both organs ensures the efficient clearance of this compound. nih.gov The remote sensing and signaling theory posits that drug transporters and metabolizing enzymes work in a coordinated fashion to regulate the levels of small molecules, a concept central to understanding the systemic handling of metabolites like this compound. nih.gov
Exploration of this compound in Specialized Preclinical Models (e.g., Organoids, Microphysiological Systems)
Traditional 2D cell culture and animal models often fail to fully recapitulate human-specific metabolism. The future of preclinical research lies in advanced in vitro models like organoids and microphysiological systems (MPS), also known as "organs-on-a-chip". nih.gov Liver organoids, derived from human stem cells, self-assemble into 3D structures that mimic the architecture and function of the human liver, providing a more physiologically relevant environment to study drug metabolism. nih.gov
These models can be used to investigate the formation of this compound, assess its potential to cause cellular toxicity, and study the expression and function of relevant UGT enzymes and transporters in a human-specific context. nih.govyoutube.com Integrating these organoids into MPS allows for the perfusion of nutrients and drug compounds, creating a dynamic system that can model the interaction between different organ systems, such as a liver-kidney chip, to study the complete metabolic and excretory pathway of Cinnarizine.
Role of Genetic Polymorphisms in UGTs on Cinnarizine Glucuronidation Variability (Preclinical Context)
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of future research. johnsonmedsolutions.commedlineplus.gov The genes encoding UGT enzymes are known to be highly polymorphic, meaning there are common variations in the genetic code that can alter the enzyme's function. ebmconsult.com For example, polymorphisms in UGT1A1 and UGT2B7 are known to affect the metabolism of numerous drugs. ebmconsult.com
Future preclinical studies will aim to identify which UGT isoforms are responsible for Cinnarizine glucuronidation. Once identified, researchers can use cells or organoids expressing different genetic variants of these UGTs to study how polymorphisms affect the rate of this compound formation. This research could explain inter-individual variability in drug response and clearance, providing a mechanistic basis for personalized medicine. While cinnarizine's primary metabolism is largely attributed to the CYP2D6 enzyme, the influence of polymorphic UGTs on its Phase II metabolism and clearance remains a key area for investigation. nih.gov
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize cinnarizine glucuronide for metabolic studies?
- Methodological Answer : this compound synthesis typically involves enzymatic or chemical glucuronidation. Enzymatic approaches use UDP-glucuronosyltransferases (UGTs) from liver microsomes or recombinant systems, as demonstrated for SN-38 and dopamine glucuronides . Chemical synthesis may employ protected glucuronide intermediates (e.g., acetylated bromo-glucuronate) reacted with the parent compound in acetone, followed by deprotection . Characterization requires LC-MS/MS with product ion spectral matching to confirm structure . Purity (>95%) should be validated via HPLC with certified reference standards .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. For polar glucuronides, hydrophilic interaction chromatography (HILIC) columns improve retention, avoiding the limitations of reversed-phase separations . Hydrolysis with β-glucuronidase (50 kU/mL in pH 5.0–6.0 ammonium acetate buffer) can release the aglycone for gas chromatography (GC) analysis, though derivatization may be required . Validate methods using spiked urine/plasma samples (e.g., 200 ng/mL) and assess recovery rates (≥90%) .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in cinnarizine glucuronidation?
- Methodological Answer : UGT isoform specificity can be determined using recombinant enzyme assays. For example, UGT1A1 and UGT1A7 are critical for SN-38 glucuronidation , while UGT1A10 is upregulated in resistant cell lines . Incubate cinnarizine with human liver microsomes or individual UGT isoforms, quantify metabolite formation via LC-MS/MS, and calculate kinetic parameters (Km, Vmax). Use chemical inhibitors (e.g., bilirubin for UGT1A1) or siRNA knockdown to confirm isoform contributions .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo glucuronidation rates of cinnarizine be resolved?
- Methodological Answer : In vitro systems often lack physiological factors like enterohepatic recirculation or metabolic zonation. Use perfused intestinal loops (in vivo) to study intestinal glucuronide formation and transport kinetics, as shown for salicylamide . Compare tissue-specific UGT expression (e.g., hepatic pericentral vs. periportal regions) via immunohistochemistry . Incorporate Bayesian modeling to account for lag times (~30–60 minutes) between hepatic synthesis and urinary excretion .
Q. How can Bayesian analysis improve metabolic flux quantification of this compound in tracer studies?
- Methodological Answer : Apply Markov Chain Monte Carlo (MCMC) simulations (e.g., 50 chains × 50 samples) to model gluconeogenesis/glycogenolysis contributions from ²H-glucose and glucuronide enrichment ratios (H5/H2). Use operator-independent Bayesian posterior probability distributions to estimate flux parameters and uncertainties . Validate against plasma glucose data, though note limitations (e.g., exclusion of phosphoenolpyruvate contributions) .
Q. What strategies address UGT polymorphism-induced variability in this compound pharmacokinetics?
- Methodological Answer : Genotype cohorts for UGT1A1*28 or UGT1A7 polymorphisms linked to reduced activity . Use population pharmacokinetic models to correlate genotype with metabolite clearance. For unstable acyl-glucuronides (e.g., AR-67 lactone glucuronide), stabilize samples with acidification (pH 2–3) and cold storage to prevent hydrolysis .
Q. How can metabolic zonation in the liver impact this compound synthesis and excretion?
- Methodological Answer : Hepatic zonation (periportal vs. pericentral) affects enzyme distribution. Use laser-capture microdissection to isolate hepatocytes from distinct lobule regions and quantify UGT expression via qPCR . Compare glucuronide enrichment in plasma (periportal glucose secretion) vs. urine (pericentral glucuronide synthesis) to assess zonation effects .
Data Contradiction Analysis
- Example : Conflicting glucuronide stability reports may arise from analytical conditions. For instance, acyl-glucuronides (e.g., AR-67) degrade rapidly under neutral pH but are stable in acidic urine . Always pre-treat samples with β-glucuronidase inhibitors (e.g., saccharolactone) and validate storage stability at −80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
